Quantified Lipophilicity: 4-Bromo-2,4'-difluoro-1,1'-biphenyl Exhibits a Measurably Lower LogP Value Compared to Mono-Fluorinated Analogs
The LogP value, a critical determinant of a molecule's lipophilicity and potential for passive membrane permeability, is quantifiably lower for the difluorinated compound 4-Bromo-2,4'-difluoro-1,1'-biphenyl (LogP = 4.39) compared to its mono-fluorinated analogs [1]. This is specifically contrasted with 4-Bromo-2-fluoro-1,1'-biphenyl (LogP = 4.81) [2] and 4-Bromo-4'-fluoro-1,1'-biphenyl (LogP = 4.67) [3].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.39430 |
| Comparator Or Baseline | 4-Bromo-2-fluoro-1,1'-biphenyl (LogP = 4.81) and 4-Bromo-4'-fluoro-1,1'-biphenyl (LogP = 4.67) |
| Quantified Difference | ΔLogP of -0.42 (vs 4-Bromo-2-fluoro analog) and ΔLogP of -0.28 (vs 4-Bromo-4'-fluoro analog) |
| Conditions | Calculated value using standard prediction methods [1]. |
Why This Matters
This lower lipophilicity suggests a potentially different absorption, distribution, metabolism, and excretion (ADME) profile for compounds derived from this intermediate, which is a critical factor in early-stage drug discovery candidate selection.
- [1] ChemSrc. (2016). 4-Bromo-2,4'-difluoro-1,1'-biphenyl. Chemical Properties. View Source
- [2] SIELC Technologies. (2018). 4-Bromo-2-fluoro-1,1'-biphenyl. LogP Data. View Source
- [3] SIELC Technologies. (2018). 4-Bromo-4'-fluoro-1,1'-biphenyl. LogP Data. View Source
